1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane
Description
Properties
IUPAC Name |
1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-17-12-15(4)18(13-16(17)14(2)3)23(20,21)19-10-8-6-7-9-11-19/h12-14H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKLKIPFSXQEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane typically involves several steps:
Starting Materials: The synthesis begins with 4-ethoxy-5-isopropyl-2-methylphenol and azepane.
Sulfonylation: The phenol group is sulfonylated using a sulfonyl chloride reagent under basic conditions to form the sulfonyl derivative.
Coupling Reaction: The sulfonyl derivative is then coupled with azepane using a suitable coupling agent, such as a carbodiimide, to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane has the molecular formula and a molecular weight of approximately . The compound features an azepane ring linked to a sulfonyl group and a substituted phenyl moiety, which contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is explored for its potential as a drug candidate due to its biological activity. Key areas of investigation include:
- Enzyme Inhibition : The sulfonyl group can interact with the active sites of enzymes, potentially inhibiting their activity. This property is crucial for developing drugs targeting enzyme-related diseases.
- Antimicrobial Activity : Preliminary studies indicate that sulfonamide derivatives exhibit antimicrobial properties, making them candidates for new antibiotics.
- Anticancer Potential : Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Similar compounds have been investigated for their ability to reduce inflammation, indicating that this compound may also exert anti-inflammatory effects.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing complex molecules. It is utilized in:
- Sulfonylation Reactions : The compound can be used to introduce sulfonyl groups into other substrates, enhancing their reactivity.
- Coupling Reactions : It can participate in coupling reactions with various nucleophiles, leading to the formation of diverse chemical entities.
Biological Research
The compound's interactions with biomolecules are of significant interest in biological research:
- Membrane Interaction : The azepane ring may influence cellular membrane properties, affecting permeability and fluidity.
- Biological Targeting : Its ability to form strong interactions with proteins makes it a candidate for studying protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azepane ring may also interact with biological membranes, affecting their properties and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane, comparisons are drawn to sulfonamide derivatives with analogous structural motifs. Below is a synthesis of findings from peer-reviewed studies:
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Observations
Substituent Size and Activity: Compounds with small sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) exhibit potent cytotoxicity, likely due to improved solubility and target engagement . In contrast, the bulky ethoxy, isopropyl, and methyl groups on this compound may hinder cellular uptake or binding to targets like topoisomerases or tubulin.
Core Structure Influence :
- Indole-based sulfonamides (e.g., Compounds 2–3) benefit from aromatic π-stacking interactions with biological targets, enhancing activity. The azepane core in the queried compound introduces conformational flexibility but may reduce binding affinity compared to rigid heterocycles.
Hydrogen-Bonding Capacity: The aminosulfonyl group in Compound 3 enables hydrogen bonding with enzyme active sites, a feature absent in the ethoxy/isopropyl-substituted compound.
Biological Activity
1-((4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane (CAS No. 898654-55-2) is a sulfonamide compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features an azepane ring linked to a sulfonyl group and a substituted phenyl moiety. Its molecular formula is , with a molecular weight of 339.49 g/mol. The structural characteristics contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves interactions with specific proteins and enzymes:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. This property is crucial for drug development targeting enzyme-related diseases.
- Membrane Interaction : The azepane ring may interact with cellular membranes, influencing membrane fluidity and permeability, which can affect various cellular processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Potential : Some sulfonamides have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds with similar structures have been investigated for their ability to reduce inflammation, suggesting that this compound may also exert anti-inflammatory effects.
Comparative Analysis
To understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-((4-Methoxy-5-isopropyl-2-methylphenyl)sulfonyl)azepane | Structure | Antimicrobial, Anticancer | Similar structure but different substituent on the phenyl ring |
| 1-((4-Ethoxy-5-tert-butyl-2-methylphenyl)sulfonyl)azepane | Structure | Antimicrobial | Variation in the alkyl group may influence potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
